2,3-二甲基-2H-吲唑-6-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

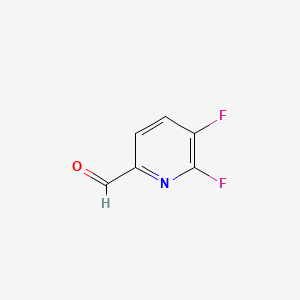

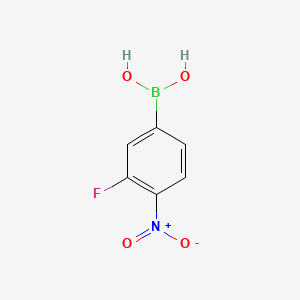

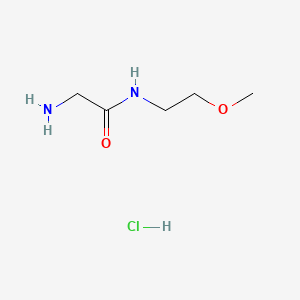

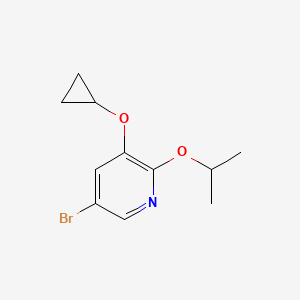

2,3-Dimethyl-2H-indazole-6-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 . It is a derivative of indazole, a heterocyclic compound that is an important building block in organic synthesis . This compound can be used as a reactant in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides .

Synthesis Analysis

The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid and its derivatives often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is a valuable transformation in organic synthesis . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

The molecular weight of 2,3-Dimethyl-2H-indazole-6-boronic acid is 161.95 . The InChI string, which represents the structure of the molecule, is 1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H, (H,9,10) .Chemical Reactions Analysis

2,3-Dimethyl-2H-indazole-6-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives . It can also be used to synthesize indazole substituted purines and pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors .科学研究应用

合成和结构表征

2,3-二甲基-2H-吲唑-6-硼酸衍生物已广泛研究其合成途径和结构特性。例如,从2-喹啉硼酸合成吲唑取代的扭曲二酮表明了硼酸衍生物在创造具有潜在应用于材料科学和有机合成的复杂分子结构方面的多功能性(Rojas-Martín等,2013)。同样,对吲唑环中氨基的Cu催化芳基化研究突显了硼酸衍生物在复杂杂环的区域选择性合成中的重要性,这可能对药物化学和药物设计产生影响(Anil Kumar et al., 2015)。

材料科学和催化

硼酸,包括2,3-二甲基-2H-吲唑-6-硼酸衍生物,在材料科学和催化的发展中起着关键作用。对硼甘氨酸和甲胺硼酸二聚体的研究提供了关于配位键与氢键的相对重要性的见解,这可能对新材料和催化剂的设计产生影响(Larkin et al., 2008)。此外,对硼酸催化的高对映选择性Aza-Michael加成的研究展示了硼酸在有机合成中的实用性,可能导致创造具有显著药理活性的新化合物(Hashimoto et al., 2015)。

有机合成和药物应用

硼酸衍生物在促进复杂有机转化中的作用也在多环杂环的合成和其药物应用的探索中得到突显。例如,5-(1H-吲哚-2-基)-1-和2-甲基-6,7-二氢-2H-吲唑异构体的区域特异性合成展示了硼酸衍生物在创造生物活性分子中的实用性(Dandu et al., 2007)。此外,对硼酸催化的温和和选择性[3+2]偶极环加成到不饱和羧酸的研究开辟了合成小杂环产物的新途径,这在药物研究中非常重要(Zheng et al., 2010)。

安全和危害

The safety data sheet for a similar compound, 2-Methyl-2H-indazole-6-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

(2,3-dimethylindazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEURACXBMNIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-2H-indazole-6-boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)